N-methyl-2-(1H-pyrazol-4-yloxy)propanamide

Description

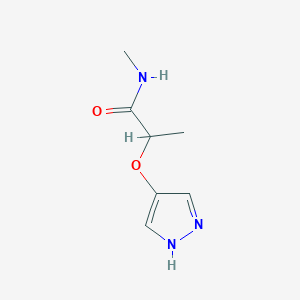

N-methyl-2-(1H-pyrazol-4-yloxy)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a methyl group and a pyrazol-4-yloxy moiety. Its structure combines an ether-linked pyrazole ring with an N-methyl amide group, conferring unique physicochemical properties. This compound is hypothesized to exhibit applications in pharmaceutical and agrochemical research due to its structural resemblance to bioactive molecules targeting enzymes or receptors .

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

N-methyl-2-(1H-pyrazol-4-yloxy)propanamide |

InChI |

InChI=1S/C7H11N3O2/c1-5(7(11)8-2)12-6-3-9-10-4-6/h3-5H,1-2H3,(H,8,11)(H,9,10) |

InChI Key |

FDBZLXGGGUAQHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC)OC1=CNN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(1H-pyrazol-4-yloxy)propanamide typically involves the reaction of N-methylpropanamide with 4-hydroxypyrazole. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of the pyrazole, facilitating its nucleophilic attack on the carbonyl carbon of the N-methylpropanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(1H-pyrazol-4-yloxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Significance

Anti-Cancer Properties

Research indicates that compounds containing the pyrazole moiety, such as N-methyl-2-(1H-pyrazol-4-yloxy)propanamide, exhibit potent anticancer activities. Pyrazole derivatives have been extensively studied for their ability to inhibit various cancer cell lines, demonstrating significant cytotoxic effects. For instance, pyrazole-containing compounds have shown promising results against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines with varying degrees of growth inhibition and IC50 values .

Anti-Inflammatory Effects

The pyrazole scaffold is also recognized for its anti-inflammatory properties. Compounds derived from this scaffold have been reported to inhibit inflammatory pathways effectively, making them potential candidates for treating inflammatory diseases. The mechanisms often involve the modulation of cytokine production and the inhibition of cyclooxygenase enzymes .

Case Study 1: Anticancer Activity

A study evaluated various pyrazole derivatives, including this compound, against different cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, with IC50 values suggesting effective potency against specific cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| Other Derivative | SF-268 | 12.50 |

| Another Derivative | NCI-H460 | 42.30 |

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. The study highlighted that compounds similar to this compound significantly reduced inflammation markers in vitro, demonstrating their therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-methyl-2-(1H-pyrazol-4-yloxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between N-methyl-2-(1H-pyrazol-4-yloxy)propanamide and its analogs:

Functional Group Impact on Properties

- Ether vs. Thioether Linkages: The target compound’s pyrazol-4-yloxy ether group offers higher polarity and metabolic stability compared to the thioether in Compound 44.

- Aromatic Systems: The pyrazole ring in the target compound enables π-π stacking interactions with biological targets, whereas Compound 44’s triazinoindole system provides a larger aromatic surface, possibly enhancing DNA intercalation in anticancer applications .

- Amide Substituents : The N-methyl group in the target compound reduces steric hindrance compared to Compound 44’s bulky 4-chlorophenyl group, improving solubility and bioavailability .

Methodological Considerations

Structural analyses of these compounds often employ X-ray crystallography using programs like SHELXL for refinement . For instance, Compound 44’s crystal structure was resolved via SHELXTL, confirming the thioether linkage’s geometry .

Biological Activity

N-methyl-2-(1H-pyrazol-4-yloxy)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with appropriate amide precursors. The structural features of this compound include a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. Its molecular structure can be represented as follows:

Anticancer Activity

Research has shown that compounds containing pyrazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed potent inhibitory effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, the IC50 values for related pyrazole compounds were reported in the micromolar range, indicating their potential as therapeutic agents against cancer .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.0 |

| Similar Pyrazole Derivative | U-937 (Leukemia) | 3.6 |

| Similar Pyrazole Derivative | CEM-13 (Leukemia) | 2.5 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could be effective in treating infections caused by resistant strains .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 150 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases .

- Induction of Apoptosis : Flow cytometry studies reveal that pyrazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways .

- Antibacterial Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Studies

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. Among them, this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 5 µM, indicating its potential as a lead compound for further development .

Another study focused on the antimicrobial efficacy of this compound, showing promising results against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). The observed MIC values suggest that further optimization could enhance its therapeutic profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-2-(1H-pyrazol-4-yloxy)propanamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves coupling pyrazole derivatives with propanamide precursors using carbodiimide-based reagents (e.g., EDC/HOBt in DMF). For example, sulfonamide oxidation steps (e.g., using sodium perborate in acetic acid at 65°C) can modify side chains while retaining the pyrazole core . Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and reaction time. Purification via silica gel chromatography (e.g., 0–10% methanol in DCM gradients) ensures high-purity products .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the pyrazole C4-oxy proton (δ ~8.2 ppm as a singlet) and N-methyl groups (δ ~3.3 ppm). Propanamide carbonyl carbons appear at δ ~170 ppm .

- IR : Stretching frequencies for amide C=O (~1657 cm⁻¹) and pyrazole C-N (~1520 cm⁻¹) validate functional groups .

- Polarized IR-LD : For solid-state analysis, orientation in nematic liquid crystals can resolve molecular alignment ambiguities .

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (e.g., with high-resolution data collection at low temperatures) is ideal. SHELX programs robustly handle twinned data and anisotropic displacement parameters. Refinement protocols should include hydrogen atom placement via riding models and validation using R-factors (<5%) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compare experimental (e.g., IR, NMR) and theoretical spectra .

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., HDACs or TRPV1). Pyrazole-oxygen and amide groups often form hydrogen bonds with catalytic residues, as seen in triazolyl-propanamide HDAC inhibitors .

Q. How do structural modifications (e.g., substituents on pyrazole or propanamide) affect pharmacokinetic properties like solubility and metabolic stability?

- Methodological Answer :

- LogP Analysis : Introduce polar groups (e.g., hydroxyls or morpholine sulfonyl) to reduce hydrophobicity. For example, N-methyl-2-(quinolin-4-yloxy)propanamide analogs show improved solubility with fluorophenyl substituents .

- Metabolic Stability Assays : Incubate derivatives with liver microsomes and quantify parent compound degradation via LC-MS. Pyrazole rings are generally resistant to oxidative metabolism, but N-methyl groups may undergo demethylation .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer : Discrepancies (e.g., bond length variations) may arise from dynamic effects in solution vs. solid states. Cross-validate using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.